![molecular formula C10H12N2OS B2883956 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 905084-13-1](/img/structure/B2883956.png)
2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound with a unique structure, characterized by its fused bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic approach involves the cyclization of suitable precursors under controlled conditions. For example, starting with a substituted pyrimidine derivative, the introduction of an allylthio group can be achieved through nucleophilic substitution reactions using appropriate allylthiol reagents. This is followed by intramolecular cyclization to form the bicyclic structure. Typical reaction conditions might include the use of organic solvents such as dichloromethane or toluene, with reactions conducted at temperatures ranging from room temperature to moderate heating (50–80°C) depending on the reactivity of the starting materials and intermediates.
Industrial Production Methods
For large-scale industrial production, more efficient and cost-effective methods are preferred. This often involves catalytic processes or high-throughput chemical reactors to optimize yield and purity. Green chemistry approaches, using less harmful solvents and reagents, are increasingly adopted to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical transformations, such as:
Oxidation: : Can lead to the formation of sulfoxides or sulfones under specific conditions.
Reduction: : Reducing agents like sodium borohydride might reduce the double bonds or carbonyl groups in the structure.
Substitution: : The allylthio group can be replaced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Such as amines or thiols for substitution reactions.
Major Products Formed
The reactions can yield various derivatives like sulfoxides, sulfones, and other substituted cyclopenta[d]pyrimidinones, broadening its utility in synthetic applications.
Aplicaciones Científicas De Investigación
2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is explored in multiple domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Industry: : Utilized in the manufacture of specialized materials or chemical intermediates.
Mecanismo De Acción
The compound's mechanism of action can vary based on its application:
Molecular Targets: : It may interact with enzymes or receptors due to its structural similarity to biologically active molecules.
Pathways Involved: : Could include modulation of signal transduction pathways, enzyme inhibition, or binding to nucleic acids, depending on the context.
Comparación Con Compuestos Similares
Comparing 2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one with similar heterocyclic compounds highlights its unique properties:
Unique Structure: : The fused bicyclic system with an allylthio group sets it apart from simpler pyrimidine derivatives.
Similar Compounds: : Other related compounds include pyrimidinones, thioethers, and bicyclic heterocycles, each with variations in their substituent groups and reactivity.
Feel like deep-diving into any particular section? I've got heaps more details up my digital sleeve!
Propiedades
IUPAC Name |
2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUVDJYUQVTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
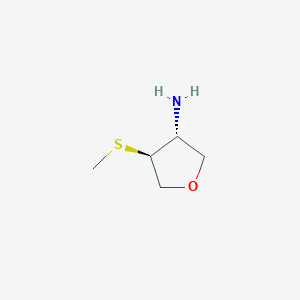
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2883875.png)
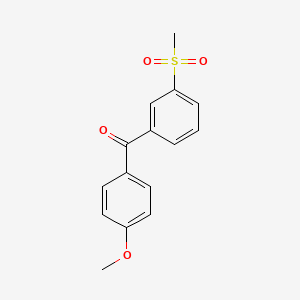
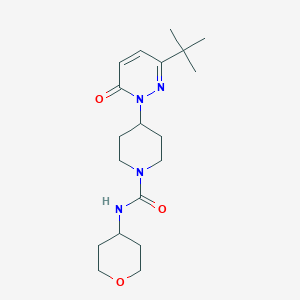
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2883883.png)
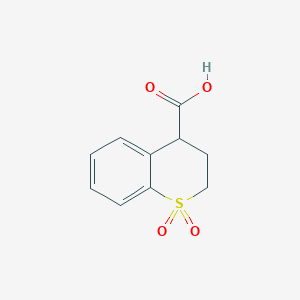
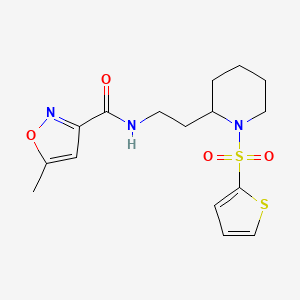
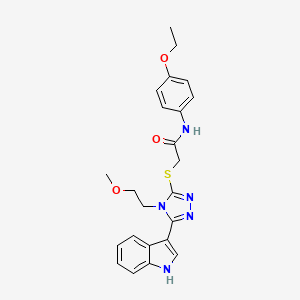

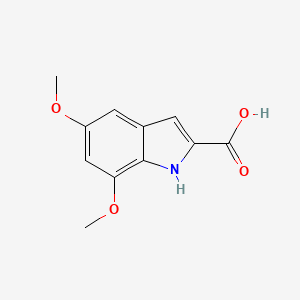
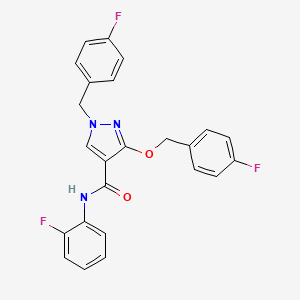
![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
